H-Gly-Gly-Met-OH
Overview
Description
Scientific Research Applications
Chemistry: Used as a model compound for studying diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Safety and Hazards
The safety data sheet for H-Gly-Gly-Met-OH suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial resuscitation and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .
Future Directions
The current interest in the investigation of the interactions of Au3+ and Pt2+ ions with peptides and proteins arises from the potential antitumor effect of the corresponding coordination compounds . An understanding of the in vivo function and the mechanism of coordination of the mentioned metal ions with DNA also requires a systematic study of their coordination ability with competing peptides and proteins . Of particular interest in this respect is the donor ability of the thioether groups in the methionine side chains . For this reason, a study of the interaction of Au3+ with H-Gly-Met-Gly-OH as a model tripeptide has been initiated . This paper deals with a preliminary structural analysis of the pure ligand and its hydrochloride . The investigation of the second system is of interest due to the fact that the manner of complexation will depend on the pH of the medium . Moreover, as for coordination via the COO−-group, protonation of this functional group also changes the electronic structure and geometry of the peptide .
Mechanism of Action
Target of Action
H-Gly-Gly-Met-OH, also known as Glycyl-methionine or Gly-Met, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite
Mode of Action
The oxidation of Gly-Met and its reverse sequence, Met-Gly, has differences . Both photooxidation and collision-induced dissociation of Gly-Met happen through electron transfer from either the sulfur atom or the terminal amino group when it is in its uncharged state . This process leads to the formation of α-protons and sulfur-centered cation radicals in Gly-Met .
Biochemical Pathways
It’s known that the glyoxalase system, comprising of glyi and glyii enzymes, has emerged as one of the primary methylglyoxal (mg) detoxification pathways with an indispensable role during abiotic and biotic stresses . MG homeostasis is indeed very closely guarded by the cell as its higher levels are cytotoxic for the organism .
Result of Action
It’s known that the peptide’s conformation plays a crucial role in understanding the oxidation mechanism . In Met-Gly, the process leads to the formation of an open-chain sulfur-centered cation radical . This same mechanism can cause similar damage in proteins .
Biochemical Analysis
Biochemical Properties
H-Gly-Gly-Met-OH plays a significant role in biochemical reactions, particularly in the context of peptide interactions and enzyme activity. This tripeptide can interact with various enzymes, such as peptidases, which are responsible for breaking down peptides into their constituent amino acids. Additionally, this compound can interact with proteins that have binding sites specific to methionine residues. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and function of the peptide in biochemical systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this tripeptide can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression. For example, this compound may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, the presence of methionine in the peptide can influence the methylation status of DNA and proteins, further impacting gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This tripeptide can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain peptidases by occupying their active sites, preventing the breakdown of other peptides. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. These binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and electrostatic forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The stability of this tripeptide is influenced by factors such as pH, temperature, and the presence of proteolytic enzymes. Over time, this compound may degrade into its constituent amino acids, which can alter its effects on cellular function. Long-term studies in vitro and in vivo have shown that the degradation of this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this tripeptide may have minimal impact on cellular function, while at higher doses, it can exert more pronounced effects. For example, high doses of this compound may lead to toxic or adverse effects, such as oxidative stress or disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in cellular processes. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide degradation. This tripeptide can be metabolized by enzymes such as peptidases, which cleave the peptide bonds to release glycine and methionine. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways. For instance, the presence of methionine can affect the synthesis of S-adenosylmethionine, a critical methyl donor in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This tripeptide can be taken up by cells via specific transporters or endocytosis, and it may interact with binding proteins that facilitate its distribution. The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with methionine-binding proteins can affect its availability for biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This tripeptide may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function. The activity of this compound can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Danshenxinkun A involves the extraction of the compound from the roots of Salvia miltiorrhiza. The roots are typically dried and then subjected to ethanol extraction. The ethanolic extract is partitioned between ethyl acetate and water. The ethyl acetate layer is then separated by silica gel column chromatography and preparative thin-layer chromatography to obtain Danshenxinkun A .
Industrial Production Methods
Industrial production of Danshenxinkun A follows similar extraction and purification methods but on a larger scale. The process involves the use of large extraction tanks and industrial chromatography columns to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Danshenxinkun A undergoes various chemical reactions, including oxidation, reduction, and conjugation. These reactions are influenced by the presence of phenolic acids and diterpenoids in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize Danshenxinkun A.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Comparison with Similar Compounds
Danshenxinkun A is compared with other similar compounds isolated from Salvia miltiorrhiza, such as:
- Tanshinone IIA
- 1,2-Dihydrotanshinone I
- Tanshinone I
- Cryptotanshinone
- 15,16-Dihydrotanshinone I
These compounds share similar structures and biological activities but differ in their specific molecular targets and potency. Danshenxinkun A is unique due to its specific diterpenoid structure and its distinct biological effects .
Properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCVIQJVRGXUSA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-Gly-Gly-Met-OH interact with metal ions like gold(III)? Does this differ from how other peptides, like those containing histidine, interact?
A1: Research indicates that this compound coordinates with gold(III) in a tridentate fashion, involving the sulfur atom of methionine and two nitrogen atoms from the peptide backbone. [] This results in the formation of a square-planar complex with a 1:1 metal-to-ligand ratio, where the fourth coordination site on gold(III) is occupied by a chloride ion. [] This differs from the interaction observed with histidine-containing peptides like H-His-Met-OH. In the latter, gold(III) coordinates through the sulfur of methionine and the imidazole nitrogen of histidine, forming a macrochelate ring. [] Thus, the presence of histidine alters the coordination mode and potentially influences the stability and properties of the resulting complexes.
Q2: Can this compound be used as a bridging ligand in the development of metal complexes with potential anti-cancer activity?
A2: While not directly addressed in the provided research, one study explores the DNA binding properties of bifunctional iridium(III)-platinum(II) complexes bridged by this compound. [] These complexes exhibit both intercalative binding via the iridium(III) unit and covalent binding through the platinum(II) center. [] While the specific role of this compound is not explicitly discussed, it acts as a linker, potentially influencing the overall flexibility and DNA binding affinity of the complex. This highlights the potential of this compound in designing multinuclear metal complexes with potential anti-cancer properties.
Q3: Beyond its interaction with metals, what other structural information is available about this compound?
A3: this compound has been studied in the context of its hydrogensquarate salt. [] This research utilized various techniques, including ¹H and ¹³C NMR, IR spectroscopy, and quantum chemical calculations, to characterize the structure. [] Findings revealed that the hydrogensquarate anion interacts strongly with the positively charged peptide through intermolecular hydrogen bonds. [] While this doesn't directly provide the molecular formula or weight, it showcases the ability of this compound to form stable salts and offers insights into its hydrogen bonding capabilities.
Q4: Are there any specific analytical techniques highlighted in the research that are particularly useful for studying this compound and its interactions?
A4: The provided research emphasizes the utility of various spectroscopic and spectrometric techniques for studying this compound and its metal complexes. For instance, UV/Vis and CD spectroscopy were crucial in investigating the DNA binding modes and affinities of the iridium(III)-platinum(II) complexes. [] Additionally, ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry (ESI-MS, HPLC-MS/MS) were instrumental in characterizing the structure and coordination behavior of this compound, especially in the context of its metal complexes and salt forms. [, ] These techniques provide complementary information about the structure, binding modes, and properties of this compound, highlighting their importance in studying this tripeptide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.